

In-Depth Technical Guide: Bis(4-sulfobutyl)ether Disodium (CAS 183278-30-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 4,4'-oxybis(butane-1-sulfonate)

Cat. No.: B602338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential mechanism of action for Bis(4-sulfobutyl)ether Disodium (CAS 183278-30-0). The information is intended to support research and development activities, particularly in the field of neurodegenerative diseases.

Chemical Identification and Properties

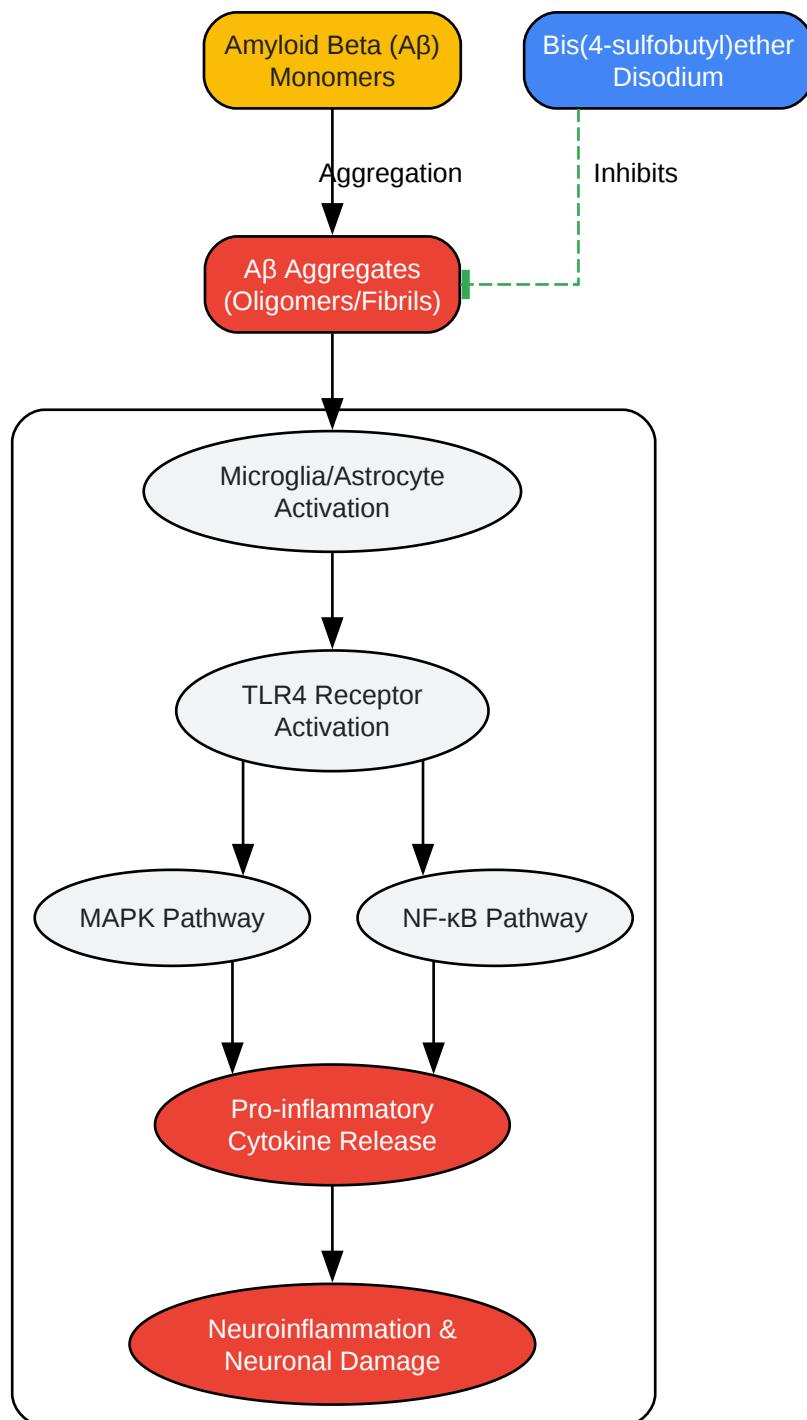
Bis(4-sulfobutyl)ether Disodium is a sulfonic acid derivative.^[1] It is also known by several synonyms, which are listed in the table below.

Identifier	Value
CAS Number	183278-30-0 [2]
IUPAC Name	disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate [2] [3]
Synonyms	4,4'-Oxybis-1-butanesulfonic Acid Disodium Salt, WAS-18, Sulfobutylbetadex Impurity D [1] [4] [5] [6]
Molecular Formula	C ₈ H ₁₆ Na ₂ O ₇ S ₂ [7]
Molecular Weight	334.32 g/mol [2]
Canonical SMILES	C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+] [8]
InChI Key	FMASHOOOLPDQTK-UHFFFAOYSA-L [4]

Physicochemical Properties

This compound is typically a white to off-white solid.[\[9\]](#)[\[10\]](#) It is slightly soluble in water and should be stored in a refrigerator under an inert, hygroscopic atmosphere.[\[11\]](#)[\[12\]](#)

Property	Value
Physical Form	Solid [4]
Appearance	White to Off-White [9] [10]
Melting Point	>296°C (decomposes) [4] [8]
Solubility	Slightly soluble in water [12]
Storage Temperature	2-8°C, under inert atmosphere [5] [8]


Proposed Mechanism of Action in Neuroinflammation

Bis(4-sulfonylbutyl)ether Disodium is described as an inhibitor of amyloid beta (A β) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[\[1\]](#)[\[4\]](#) The aggregation of A β peptides into oligomers and fibrils is believed to trigger a cascade of neurotoxic events, including neuroinflammation mediated by glial cells such as microglia and astrocytes.[\[2\]](#)[\[5\]](#)

The proposed mechanism of action for Bis(4-sulfonylbutyl)ether Disodium is centered on its ability to interfere with this initial A β aggregation. By preventing the formation of toxic A β assemblies, the compound can theoretically mitigate the downstream inflammatory signaling pathways.

Amyloid beta aggregates are known to activate microglia and astrocytes through cell surface receptors like Toll-like receptor 4 (TLR4).[\[4\]](#)[\[5\]](#)[\[11\]](#) This activation triggers intracellular signaling cascades, prominently featuring the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[\[2\]](#)[\[7\]](#) The activation of these pathways leads to the transcription and release of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6), contributing to a chronic neuroinflammatory state and subsequent neuronal damage.[\[2\]](#)[\[7\]](#)

By inhibiting the formation of the initial trigger (A β aggregates), Bis(4-sulfonylbutyl)ether Disodium is hypothesized to prevent the activation of these inflammatory signaling cascades, thereby reducing neuroinflammation and its detrimental effects on neuronal health.

[Click to download full resolution via product page](#)

Proposed mechanism of Bis(4-sulfobutyl)ether Disodium in preventing neuroinflammation.

Safety and Handling

Comprehensive toxicological and ecological data for Bis(4-sulfobutyl)ether Disodium are not widely available in the public domain. The available safety information is summarized from various supplier safety data sheets.

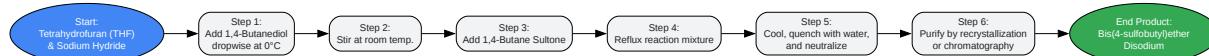
GHS Hazard Information

Category	Details
Pictogram	GHS07 (Exclamation Mark) [13]
Signal Word	Warning [14]
Hazard Statements	H315: Causes skin irritation. [13] H319: Causes serious eye irritation. [13] H335: May cause respiratory irritation. [13]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [14]

First Aid Measures

Exposure	Procedure
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes. Consult a physician. [15]
Skin Contact	Wash off with soap and plenty of water. Consult a physician. [15]
Inhalation	Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. [15]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Consult a physician. [15]

Handling and Storage


- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols. Use in a well-ventilated area. [\[15\]](#)
- Storage: Store in a tightly closed container in a refrigerator (2-8°C). The compound is hygroscopic and should be kept under an inert atmosphere.[\[5\]](#)[\[8\]](#)

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of Bis(4-sulfonylbutyl)ether Disodium are not readily available. The following sections provide generalized, representative methodologies for the types of experiments typically used for a compound of this nature. These protocols should be adapted and optimized by qualified researchers.

Exemplary Synthesis Workflow

The synthesis of a sulfonyl ether derivative like this compound would likely involve the reaction of a diol with a sulfonating agent in the presence of a base. A generalized workflow is presented below.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of a sulfonyl ether derivative.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of the synthesized compound.
- Protocol:
 - Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O).

- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra (Fourier transform, phase correction, baseline correction).
- Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton and carbon environments of the Bis(4-sulfobutyl)ether Disodium structure.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and confirm the elemental composition.
- Protocol:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
 - Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in negative ion mode.
 - Acquire the mass spectrum over an appropriate m/z range.
 - Analyze the data to find the molecular ion peak and compare the exact mass to the calculated theoretical mass of the compound to confirm its elemental formula.[16]

High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of the compound.
- Protocol:
 - Prepare a standard solution of the compound at a known concentration in the mobile phase.
 - Use a suitable HPLC system equipped with a C18 reversed-phase column and a UV or refractive index (RI) detector.[17]

- Develop an isocratic or gradient elution method using an appropriate mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile).[17]
- Inject the sample and run the analysis.
- Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage. Purity is often reported as >95%. [18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(4-sulfobutyl)ether Disodium Salt | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. researchgate.net [researchgate.net]
- 3. shodexhplc.com [shodexhplc.com]
- 4. mdpi.com [mdpi.com]
- 5. Amyloid β -Induced Inflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 183278-30-0 Name: [xixisys.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Bis(4-sulfobutyl)ether disodium, 1 g, CAS No. 183278-30-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. bocsci.com [bocsci.com]
- 11. TLR4/Rac1/NLRP3 Pathway Mediates Amyloid- β -Induced Neuroinflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Bis(4-sulfobutyl)ether Disodium Salt | 183278-30-0 [sigmaaldrich.com]

- 14. Bis(4-sulfobutyl)ether Disodium Salt | 183278-30-0 [sigmaaldrich.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. shodex.com [shodex.com]
- 18. Bis(4-sulfobutyl)ether Disodium (~90%) | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Bis(4-sulfobutyl)ether Disodium (CAS 183278-30-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602338#cas-number-183278-30-0-chemical-information-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com